Structural Identity Confirmation via High-Resolution Mass Spectrometry: Differentiation from Co-Occurring RET-Dimer II
Retigabine 3,3'-Dimer (RET-dimer I) is unequivocally distinguished from its co-occurring dimeric impurity RET-dimer II by high-resolution mass spectrometry. Both compounds share the identical protonated molecular ion [M+H]+ at m/z = 605.2680–605.2681 and the same elemental composition C32H34N6O4F2 [1]. However, they are structurally distinct isomers with different chromatographic retention times (RRT 1.38 for RET-dimer I vs. RRT 1.50 for RET-dimer II, relative to retigabine) and were differentiated by comprehensive NMR and IR spectroscopic analysis [1]. RET-dimer I is the symmetrical diethyl biscarbamate dimer, whereas RET-dimer II is the unsymmetrical ethyl carbamate dimer [1].
| Evidence Dimension | Structural identification and chromatographic retention |
|---|---|
| Target Compound Data | [M+H]+ m/z = 605.2681; RRT = 1.38; symmetrical diethyl {4,4′-diamino-6,6′-bis[(4-fluorobenzyl)amino]biphenyl-3,3′-diyl}biscarbamate structure [1] |
| Comparator Or Baseline | RET-dimer II: [M+H]+ m/z = 605.2680; RRT = 1.50; unsymmetrical ethyl {2-amino-5-[{2-amino-4-[(4-fluorobenzyl) amino] phenyl} (ethoxycarbonyl) amino]-4-[(4-fluorobenzyl)amino] phenyl}carbamate structure [1] |
| Quantified Difference | RRT difference: 0.12 relative retention time units; structural isomerism: symmetrical bis-carbamate vs. unsymmetrical mono-carbamate dimer |
| Conditions | Gradient HPLC method with UV detection at 247 nm; LC-HRMS analysis; NMR and IR spectroscopic characterization [1] |
Why This Matters
This structural differentiation ensures that procurement of the correct RET-dimer I reference standard (rather than RET-dimer II) is essential for accurate impurity peak assignment and quantification in validated HPLC methods.
- [1] Douša M, Gibala P, et al. Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. Journal of Pharmaceutical and Biomedical Analysis. 2014 Jun;94:71-76. View Source
